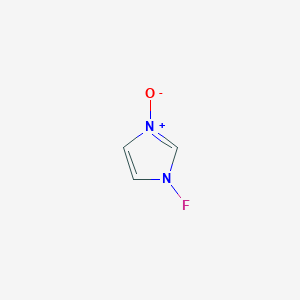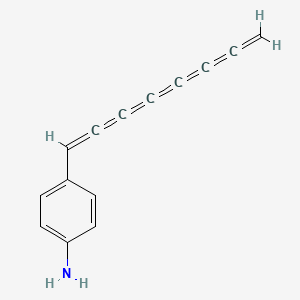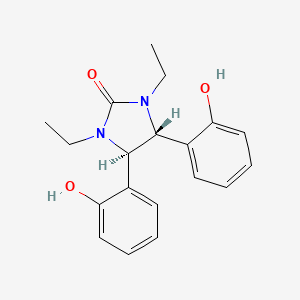
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its imidazolidinone core, which is substituted with two hydroxyphenyl groups and two ethyl groups. The stereochemistry of the compound is defined by the (4R,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with ethyl isocyanate to yield the desired imidazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are typically employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones derived from the hydroxyphenyl groups.
Reduction: Amines derived from the imidazolidinone ring.
Substitution: Ethers or esters formed from the hydroxy groups.
科学的研究の応用
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The hydroxyphenyl groups can form hydrogen bonds with amino acid residues, while the imidazolidinone ring provides structural stability. This interaction can alter the enzyme’s activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (4R,5R)-1,3-diethyl-4,5-bis(2-methoxyphenyl)imidazolidin-2-one
- (4R,5R)-1,3-diethyl-4,5-bis(2-chlorophenyl)imidazolidin-2-one
- (4R,5R)-1,3-diethyl-4,5-bis(2-nitrophenyl)imidazolidin-2-one
Uniqueness
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one is unique due to its specific (4R,5R) stereochemistry and the presence of hydroxy groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
863486-88-8 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-20-17(13-9-5-7-11-15(13)22)18(21(4-2)19(20)24)14-10-6-8-12-16(14)23/h5-12,17-18,22-23H,3-4H2,1-2H3/t17-,18-/m1/s1 |
InChIキー |
BOJTVPFZWSLQIN-QZTJIDSGSA-N |
異性体SMILES |
CCN1[C@@H]([C@H](N(C1=O)CC)C2=CC=CC=C2O)C3=CC=CC=C3O |
正規SMILES |
CCN1C(C(N(C1=O)CC)C2=CC=CC=C2O)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


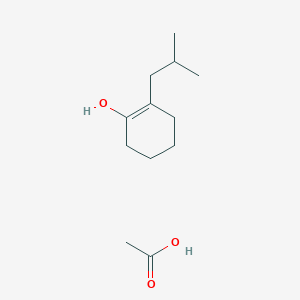
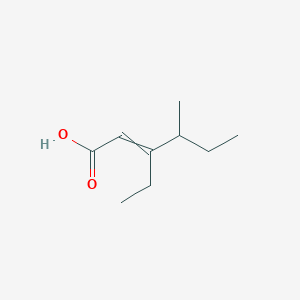

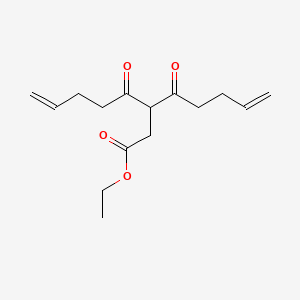
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
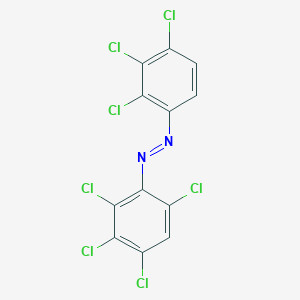
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
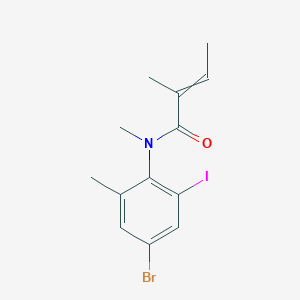
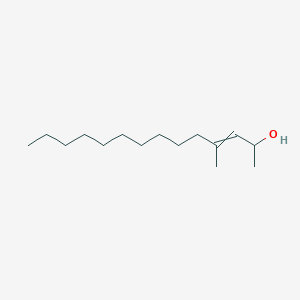
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
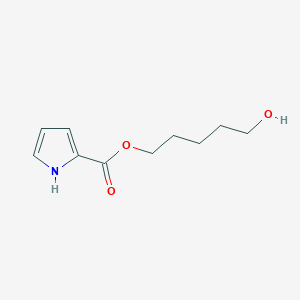
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
